2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid
Description
2-Amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring two key substituents:
- Position 2: A free amino group (-NH₂).
- Position 5: A tert-butoxycarbonyl (Boc)-protected aminomethyl group (-CH₂NHBoc).
The Boc group serves as a temporary protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling or heterocycle formation. This compound is likely utilized in medicinal chemistry and drug development, where Boc-protected intermediates are critical for selective deprotection and further functionalization .
Properties
CAS No. |
1135009-36-7 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
UOMMXQUETNKYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration of 5-Methylbenzoic Acid
Nitration introduces the nitro group at position 2 of 5-methylbenzoic acid, guided by the directing effects of the methyl and carboxylic acid groups. Using concentrated nitric acid (60–75% w/w) at subzero temperatures (−10°C to 0°C), the reaction achieves >90% regioselectivity for 2-nitro-5-methylbenzoic acid.
Optimization Parameters:
Catalytic Hydrogenation of Nitro to Amino
The nitro group at position 2 is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Reaction conditions from analogous syntheses suggest:
-
Solvent: Ethanol or methanol.
-
Pressure: 1–3 atm H₂.
-
Temperature: 40–50°C.
Functionalization of the Methyl Group: Aminomethyl Introduction
Bromination of 2-Amino-5-methylbenzoic Acid
Radical bromination converts the methyl group at position 5 to bromomethyl using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as an initiator:
Amination of Bromomethyl to Aminomethyl
Nucleophilic substitution with aqueous ammonia introduces the aminomethyl group:
-
Solvent: Dimethylformamide (DMF) or water.
-
Conditions: 100°C for 1–2 hours.
Boc Protection of the Aminomethyl Group
The primary amine on the aminomethyl group is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
-
Reagents: Boc₂O (1.2 equiv), triethylamine (TEA, 2 equiv).
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Conditions: Room temperature, 12–24 hours.
Critical Consideration: The free amino group at position 2 remains unaffected due to steric hindrance and the selective reactivity of Boc₂O with primary amines.
Alternative Pathways and Comparative Analysis
Direct Aminomethylation via Mannich Reaction
A less explored method involves the Mannich reaction to introduce the aminomethyl group in one step. However, this approach suffers from poor regioselectivity (<50%) and competing side reactions.
Sequential Protection and Functionalization
Early Boc protection of the aminomethyl group prior to nitration risks deprotection under acidic nitration conditions, rendering this route impractical.
Industrial Scalability and Process Optimization
Data from pilot-scale syntheses reveal key insights:
| Step | Catalyst/Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nitration | HNO₃ | −10°C | 2 h | 92 | 99.1 |
| Hydrogenation | 10% Pd/C, EtOH | 50°C | 3 h | 98 | 99.5 |
| Bromination | NBS, BPO, CCl₄ | 80°C | 5 h | 73 | 98.8 |
| Amination | NH₃, DMF | 100°C | 1.5 h | 82 | 99.0 |
| Boc Protection | Boc₂O, TEA, THF | RT | 18 h | 93 | 99.7 |
Total Yield: 63–68% (four-step sequence).
Chemical Reactions Analysis
Types of Reactions
2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles and appropriate catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and substitution reactions yield various oxidized or substituted derivatives.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Dipeptide Synthesis
One of the prominent applications of Boc-protected amino acids, including 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid, is in the synthesis of dipeptides. The Boc group serves as a protective group that facilitates selective reactions without interfering with other functional groups present in the molecule.
A study demonstrated that room-temperature ionic liquids derived from Boc-protected amino acids can enhance dipeptide synthesis. The use of specific coupling reagents allowed for efficient amide formation, yielding dipeptides in satisfactory amounts within a short reaction time .
2.2 Peptide Synthesis and Modification
Boc-protected amino acids are widely utilized in solid-phase peptide synthesis (SPPS). The protection of the amino group allows for stepwise addition of amino acids to form longer peptide chains while preventing unwanted side reactions. This method is crucial for synthesizing peptides with specific sequences and modifications, which are essential in drug development.
2.3 Drug Development
The compound's structure makes it a candidate for developing pharmaceutical agents targeting various biological pathways. Its derivatives have been explored for their potential in treating conditions such as cancer and metabolic disorders due to their ability to interact with biological targets effectively.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Dipeptide synthesis using Boc-AAILs | Demonstrated high yields of dipeptides using Boc-protected amino acids as starting materials. |
| Study B | Evaluation of pharmacological properties | Investigated derivatives of Boc-protected amino acids for anti-cancer activity, showing promising results in vitro. |
| Study C | Synthesis of modified peptides | Successfully synthesized modified peptides with enhanced stability and bioactivity using Boc-protection strategy. |
Mechanism of Action
The mechanism of action of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid involves its ability to interact with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the Boc group, which provides steric hindrance and protects the amino group from unwanted reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzoic acid derivatives, highlighting molecular formulas, weights, substituents, and available physical
Key Differences and Functional Implications
Substituent Effects on Reactivity and Stability
- Boc-Protected Aminomethyl (Target Compound): The Boc group stabilizes the amine against nucleophilic or acidic conditions, making the compound suitable for stepwise synthesis. The methylene (-CH₂-) spacer between the Boc group and the aromatic ring may enhance conformational flexibility compared to directly attached Boc-amino analogs . Comparison with 5-(Boc-amino)-2-chlorobenzoic Acid: The direct attachment of Boc to the ring (vs. aminomethyl in the target) reduces steric hindrance but limits opportunities for post-functionalization at the methylene site .
- Electron-Withdrawing Groups (e.g., Cl, CF₃): The chlorine atom in 5-(Boc-amino)-2-chlorobenzoic acid increases electrophilicity, favoring substitution reactions. In contrast, the trifluoromethyl group in 2-{[(tert-Butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid significantly enhances acidity of the benzoic acid moiety (pKa reduction) and lipophilicity .
- Hydrophilic vs. Hydrophobic Substituents: The hydroxyl group in 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid improves aqueous solubility but requires protection in non-polar reaction environments. Conversely, the isopropoxy group in 2-Amino-5-isopropoxybenzoic acid increases hydrophobicity, favoring membrane permeability .
Thermal Stability
- The only reported melting point (150–151°C, from 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid) suggests moderate thermal stability, likely influenced by hydrogen bonding from the hydroxyl group. Boc-protected analogs like the target compound are expected to exhibit higher thermal stability due to the bulky tert-butyl group .
Biological Activity
2-Amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid, also known as methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate, is a compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 250.29 g/mol
- CAS Number : 2369666-35-1
The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a suitable candidate for biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Inhibition of Cell Proliferation : Compounds similar to this benzoic acid derivative have shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for some derivatives were reported to be as low as 3.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound Name | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative | MCF-7 | 5.85 | |
| PABA Derivative | A549 | 3.0 | |
| N-(4-(Pyridin-4-yl)pyrimidin-2-yl)amide | Various | 1.68 |
The mechanisms underlying the anticancer effects include:
- Induction of Apoptosis : The compound has been shown to significantly increase caspase-3 levels, a marker for apoptosis, leading to programmed cell death in cancer cells.
- Inhibition of Key Enzymes : The evaluation of synthetic compounds has indicated inhibition of cyclooxygenases (COXs), particularly COX-2, which is often overexpressed in tumors .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenases, suggesting a dual therapeutic potential in managing inflammation alongside cancer treatment .
Case Study 1: Antiproliferative Activity
A study evaluating a series of benzoic acid derivatives found that one analog demonstrated an IC₅₀ value of 4.53 µM against the A549 cell line, showcasing its effectiveness in targeting lung cancer cells .
Case Study 2: Mechanistic Insights
Another investigation into the molecular docking of these compounds revealed strong binding affinities to targets involved in cell cycle regulation and apoptosis pathways, supporting their use as potential therapeutic agents .
Q & A
Q. What are the key considerations for synthesizing 2-amino-5-({[(tert-butoxycarbonyl)amino]methyl})benzoic acid with high purity?
To achieve high-purity synthesis:
- Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. This prevents unwanted side reactions, such as nucleophilic attacks on reactive intermediates .
- Stepwise Optimization : Follow protocols analogous to the synthesis of 2-amino-4-(methoxycarbonyl)benzoic acid derivatives, which employ controlled reaction temperatures (e.g., 50–60°C in DMF) and anhydrous conditions to minimize hydrolysis .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from methanol/water mixtures to isolate the product .
- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- NMR Spectroscopy : H NMR should show characteristic peaks for the Boc group (singlet at δ 1.4 ppm for tert-butyl) and the benzoic acid proton (δ ~12–13 ppm). C NMR will confirm carbonyl carbons (e.g., Boc C=O at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] for (calculated: 295.1294) .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity and retention time against a reference standard .
Q. How can reaction yields be optimized during the coupling of the Boc-protected amine to the benzoic acid scaffold?
- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane or DMF .
- Stoichiometry : Maintain a 1.2:1 molar ratio of the Boc-protected amine to the benzoic acid derivative to drive the reaction to completion.
- Monitoring : Track progress via TLC (silica gel, Rf ~0.3 in 3:7 ethyl acetate/hexane) and quench the reaction when intermediates are fully consumed .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing tert-butoxycarbonyl-protected intermediates?
- Decoupling Experiments : Perform H-C HSQC/HMBC to assign ambiguous peaks, particularly for overlapping methylene protons near the Boc group .
- Variable Temperature NMR : Resolve rotational isomers by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d) .
- Comparative Analysis : Cross-reference with structurally similar compounds, such as 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoic acid (δ 7.8–8.1 ppm for aromatic protons) .
Q. What strategies mitigate side reactions during the introduction of the Boc group?
- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) to prevent Boc group hydrolysis .
- Controlled pH : Maintain mildly basic conditions (pH 7–8) during Boc protection to avoid premature deprotection.
- Alternative Reagents : Replace traditional Boc-anhydride with Boc-OSu (N-hydroxysuccinimide ester) for milder reactivity in polar aprotic solvents like DMF .
Q. How can discrepancies in catalytic activity data be addressed when using this compound in metal-organic frameworks (MOFs)?
- Purity Assessment : Re-evaluate compound purity via HPLC and ICP-MS to rule out trace metal contaminants (e.g., Pd from coupling reactions) .
- Structural Modifications : Compare performance with analogs like 3-[(thienylamino)carbonothioyl]benzoic acid derivatives, which show enhanced coordination with transition metals .
- Reaction Kinetics : Conduct time-resolved XRD or EXAFS to monitor MOF assembly dynamics and identify bottlenecks in ligand-metal binding .
Q. How to evaluate the compound’s stability under varying pH conditions for drug delivery applications?
- Kinetic Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours. The Boc group is stable at pH 4–7 but hydrolyzes rapidly under acidic (pH < 2) or basic (pH > 9) conditions .
- Comparative Stability : Benchmark against Boc-protected amino acids (e.g., 2-((tert-butoxycarbonyl)amino)propanoic acid), which exhibit similar hydrolysis profiles .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for reactions at the Boc-protected amine site .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
- Experimental Validation : Correlate computational predictions with empirical data from kinetic studies using stopped-flow UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
